molecular formula C9H14N3O8P B019478 Cytidine 3'-monophosphate CAS No. 84-52-6

Cytidine 3'-monophosphate

Cat. No.: B019478
CAS No.: 84-52-6
M. Wt: 323.20 g/mol
InChI Key: UOOOPKANIPLQPU-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytidine 3’-monophosphate is a nucleotide that plays a crucial role in the structure and function of RNA. It consists of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is essential in various biological processes, including the synthesis of RNA and the regulation of numerous cellular activities.

Biochemical Analysis

Biochemical Properties

CMP can be phosphorylated to cytidine diphosphate by the enzyme CMP kinase, with adenosine triphosphate or guanosine triphosphate donating the phosphate group . CMP is also involved in the synthesis of cytidine triphosphate, which is generated by amination of uridine triphosphate . The main source of CMP is from RNA being decomposed by RNAse .

Cellular Effects

CMP has been found to have effects on various types of cells and cellular processes. For instance, it has been suggested that CMP has a positive effect on human skin by reducing melanin content and potentially protecting against skin toxicity caused by EGFR inhibitors . In addition, studies have shown that drugs containing pyrimidine nucleotides, such as CMP, have been effective in pain-intensity reductions in patients with painful conditions like diabetic neuropathy, back pain, and cervical and trauma-compressive changes .

Molecular Mechanism

The molecular mechanism of CMP involves its conversion into other compounds. CMP can be converted into cytidine diphosphate by the enzyme CMP kinase . Furthermore, CMP is involved in the synthesis of cytidine triphosphate, which is generated by amination of uridine triphosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, CMP has been used in the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells . The technique provides the possibility to address the aggregated impact of cytidine transporters, CMP deaminase, and deoxycytidine kinase on CMP metabolism .

Metabolic Pathways

CMP is involved in several metabolic pathways. It can be phosphorylated to cytidine diphosphate by the enzyme CMP kinase . CMP is also involved in the synthesis of cytidine triphosphate, which is generated by amination of uridine triphosphate .

Transport and Distribution

It is known that CMP is involved in the synthesis of RNA, suggesting that it may be transported and distributed to wherever RNA synthesis occurs within the cell .

Subcellular Localization

Given its role in RNA synthesis, it is likely that CMP is localized in the nucleus where RNA synthesis primarily occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cytidine 3’-monophosphate can be achieved through several synthetic routes. One common method involves the phosphorylation of cytidine using phosphorylating agents such as phosphorus oxychloride in the presence of a base like triethylamine . The reaction typically occurs in an organic solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of cytidine 3’-monophosphate often employs enzymatic synthesis. This method utilizes enzymes such as cytidine kinase to catalyze the phosphorylation of cytidine. The process is optimized for high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cytidine 3’-monophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include modified nucleotides such as cytidine 3’-phosphate and other derivatives that retain the ribose and phosphate backbone .

Scientific Research Applications

Cytidine 3’-monophosphate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of RNA and other nucleic acid analogs.

    Biology: It plays a role in the study of RNA structure and function, as well as in the investigation of cellular processes involving RNA.

    Medicine: Cytidine 3’-monophosphate is used in the development of antiviral and anticancer therapies.

    Industry: It is utilized in the production of various biochemicals and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: Cytidine 3’-monophosphate is unique due to its specific role in RNA synthesis and its involvement in various biochemical pathways. Its structural configuration allows it to participate in specific enzymatic reactions that are not possible with other nucleotides .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOOPKANIPLQPU-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N3O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301004260
Record name 4-Imino-1-(3-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-52-6
Record name 3′-CMP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Cytidylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytidine 3'-monophosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Imino-1-(3-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine 3'-monophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3'-CYTIDYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DZL5I6D4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cytidine 3'-monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cytidine 3'-monophosphate
Reactant of Route 2
Cytidine 3'-monophosphate
Reactant of Route 3
Cytidine 3'-monophosphate
Reactant of Route 4
Cytidine 3'-monophosphate
Reactant of Route 5
Cytidine 3'-monophosphate
Reactant of Route 6
Cytidine 3'-monophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.